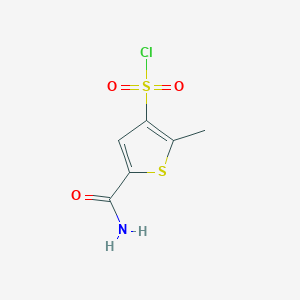

5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

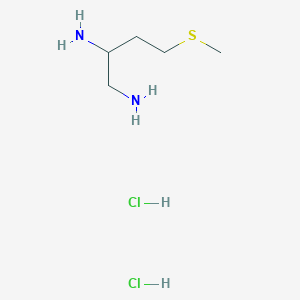

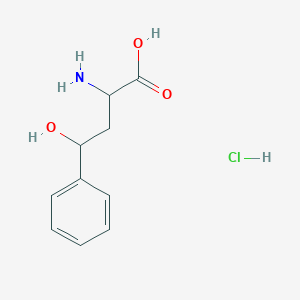

5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C6H6ClNO3S2 and a molecular weight of 239.70 g/mol . It is primarily used for research and development purposes .

Physical And Chemical Properties Analysis

5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride has a molecular weight of 239.70 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride is not directly mentioned in the available literature; however, research on closely related sulfonyl chloride compounds provides insight into their potential applications in synthetic chemistry. For instance, sulfonyl chlorides are vital in creating a variety of stable chemical derivatives through transformations that may apply to 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride. These compounds have been utilized in the synthesis of thiolyzable and photolabile protecting groups, crucial for developing new protein synthesis and modification reagents. This is demonstrated by the synthesis and transformations of (carbamoyl)sulfenyl chlorides and ((carbamoyl)dithio)carbonyl chlorides, which show unexpected stability and are capable of undergoing further chemical transformations to yield highly stable derivatives (Schrader et al., 2011).

Photolabile Protecting Groups

The stability and reactivity of sulfonyl chlorides like 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride suggest their potential as precursors for photolabile protecting groups. These groups are essential in photochemistry for controlling the activation or release of functional groups in a molecule through light exposure. This application is based on the broader utility of sulfonyl chlorides in synthesizing derivatives that can undergo photolytic cleavage, thereby offering a controlled release mechanism in chemical syntheses and potential applications in drug delivery systems.

Material Synthesis and Modification

Sulfonyl chlorides are also extensively used in material science for modifying polymers and creating sulfonated materials with specific properties, such as increased solubility or reactivity. The synthesis of alkane- and arylsulfonyl chlorides through the oxidation of thiols and disulfides with chlorine dioxide highlights the versatility of sulfonyl chlorides in producing components for detergents, ion-exchange resins, elastomers, pharmaceuticals, and dyes (Lezina et al., 2011). This process underscores the potential of 5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride in similar applications, where its unique structure could impart novel properties to the resulting materials.

Propiedades

IUPAC Name |

5-carbamoyl-2-methylthiophene-3-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S2/c1-3-5(13(7,10)11)2-4(12-3)6(8)9/h2H,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOCVZSFZZFVKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)N)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Carbamoyl-2-methylthiophene-3-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate](/img/structure/B1377379.png)

![(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1377388.png)

![1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1377389.png)

![1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol](/img/structure/B1377393.png)